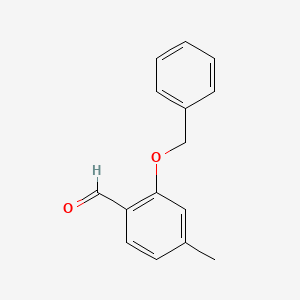

2-(Benzyloxy)-4-methylbenzaldehyde

Vue d'ensemble

Description

2-(Benzyloxy)-4-methylbenzaldehyde is a benzaldehyde derivative used as an organic chemical synthesis intermediate . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .

Synthesis Analysis

The synthesis of 2-(Benzyloxy)-4-methylbenzaldehyde involves various reactions. For instance, it undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole . In another study, a series of 1-(2-aryloxy-2-phenylethyl)-1,2,3-triazole derivatives (Miconazole analogs) was obtained via copper-catalyzed azide-alkyne cycloaddition .Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)-4-methylbenzaldehyde has been studied using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis

2-(Benzyloxy)-4-methylbenzaldehyde undergoes various chemical reactions. For instance, it undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Benzyloxy)-4-methylbenzaldehyde include a density of 1.1±0.1 g/cm3, boiling point of 359.0±17.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 60.5±3.0 kJ/mol, and flash point of 165.2±14.5 °C .Applications De Recherche Scientifique

UV-Induced Benzyloxy Rotamerization

A new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene) amino)phenol (abbreviated as BBAP), was synthesized and characterized . This compound was found to undergo UV-induced conformational changes in a benzyloxy fragment for a matrix-isolated compound . This is the first report on UV-induced conformational changes taking place in a benzyloxy fragment for a matrix-isolated compound .

Synthesis of Chalcones Derivatives

“2-(Benzyloxy)-4-methylbenzaldehyde” is used in the synthesis of chalcones derivatives . These derivatives have wide applications in pharmaceutical and medicinal chemistry . The synthesized compounds were screened for antimicrobial activity .

Synthesis of 2-(benzyloxy)hydroquinone

“2-(Benzyloxy)-4-methylbenzaldehyde” is used in the synthesis of 2-(benzyloxy)hydroquinone . This compound has various applications in chemical and pharmaceutical research .

Preparation of Sequential Polypeptides

“2-(Benzyloxy)-4-methylbenzaldehyde” is used to prepare sequential polypeptides . These polypeptides have numerous applications in biochemistry and molecular biology .

Synthesis of Multidentate Chelating Ligands

“2-(Benzyloxy)-4-methylbenzaldehyde” is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are used in coordination chemistry and bioinorganic chemistry .

Synthesis of Benzyl Ethers and Esters

“2-(Benzyloxy)-4-methylbenzaldehyde” is used in the synthesis of benzyl ethers and esters . These compounds have a wide range of applications in organic synthesis .

Safety and Hazards

Orientations Futures

While specific future directions for 2-(Benzyloxy)-4-methylbenzaldehyde are not mentioned in the available literature, the use of similar benzyl ethers in chemical synthesis is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

Mécanisme D'action

Target of Action

This is a type of reaction that forms carbon-carbon bonds and is widely used in organic chemistry .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the reaction involves the coupling of an organoboron compound and a halide under the influence of a palladium catalyst . The exact mode of action for “2-(Benzyloxy)-4-methylbenzaldehyde” would depend on its specific targets and the biochemical context in which it is used.

Biochemical Pathways

Without specific information on the targets of “2-(Benzyloxy)-4-methylbenzaldehyde”, it’s difficult to determine the exact biochemical pathways it might affect. Compounds involved in suzuki–miyaura cross-coupling reactions can influence a variety of biochemical pathways depending on the specific compounds being coupled .

Result of Action

The result of the action of “2-(Benzyloxy)-4-methylbenzaldehyde” would depend on its specific targets and the biochemical pathways it affects. In the context of Suzuki–Miyaura cross-coupling reactions, the result is the formation of a new carbon-carbon bond .

Propriétés

IUPAC Name |

4-methyl-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-7-8-14(10-16)15(9-12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWUEDBTGJKGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-4-methylbenzaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2972214.png)

![N-Pyrazolo[1,5-a]pyrimidin-6-ylprop-2-enamide](/img/structure/B2972215.png)

![4-methoxybenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2972217.png)

![ethyl 2-(2-((5-(4-(tert-butyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2972223.png)

![7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2972225.png)

![2-(ethylthio)-7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2972228.png)

![2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2972229.png)

![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2972230.png)